molecular formula C10H5ClN2O2 B8461183 6-Chloro-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carbonitrile

6-Chloro-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carbonitrile

Cat. No. B8461183
M. Wt: 220.61 g/mol
InChI Key: QUQSOQIZEMHOPI-UHFFFAOYSA-N
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Patent
US09199938B2

Procedure details

A solution of 6-chloro-1,2-dihydro-4H-3,1-benzoxazine-2,4-dione (2 g, 10.1 mmol, Eq: 1.00), ethyl cyanoacetate (1.15 g, 1.08 ml, 10.1 mmol, Eq: 1.00) and triethylamine (14.5 g, 20.0 ml, 143 mmol, Eq: 14.2) in DMF (1.00 ml) was stirred at RT for 65 h. Then 1N HCl was added and the reaction mixture was extracted with ethyl acetate (3×). The combined extracts were washed brine. An off-white solid precipitated and was filtered off (337 mg). MS (ESI): 219.1 (M−H)−.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:10][C:9](=[O:11])O[C:7](=[O:12])[C:6]=2[CH:13]=1.[C:14]([CH2:16]C(OCC)=O)#[N:15].C(N(CC)CC)C.Cl>CN(C=O)C>[Cl:1][C:2]1[CH:13]=[C:6]2[C:5](=[CH:4][CH:3]=1)[NH:10][C:9](=[O:11])[C:16]([C:14]#[N:15])=[C:7]2[OH:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(OC(N2)=O)=O)C1
Name
Quantity
1.08 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined extracts were washed brine
CUSTOM
Type
CUSTOM
Details
An off-white solid precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off (337 mg)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C(=C(C(NC2=CC1)=O)C#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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